(4-Formylphenyl) 4-iodobenzoate
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Overview
Description
(4-Formylphenyl) 4-iodobenzoate is an organic compound that features both a formyl group and an iodobenzoate moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Formylphenyl) 4-iodobenzoate typically involves the esterification of 4-iodobenzoic acid with 4-formylphenol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the ester bond formation. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(4-Formylphenyl) 4-iodobenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodobenzoate moiety can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating and the use of polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the formyl group.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents for converting the formyl group to an alcohol.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups replacing the iodine atom.
Oxidation: The major product is 4-carboxyphenyl 4-iodobenzoate.
Reduction: The major product is 4-hydroxyphenyl 4-iodobenzoate.
Coupling Reactions: Biaryl compounds are the major products formed.
Scientific Research Applications
(4-Formylphenyl) 4-iodobenzoate has several applications in scientific research:
Biology: The compound can be used in the development of probes and sensors for detecting various biological molecules.
Mechanism of Action
The mechanism of action of (4-Formylphenyl) 4-iodobenzoate in chemical reactions involves the activation of the formyl and iodobenzoate groups. The formyl group can undergo nucleophilic addition reactions, while the iodine atom in the iodobenzoate moiety can participate in substitution and coupling reactions. These functional groups allow the compound to interact with various molecular targets and pathways, facilitating the formation of new chemical bonds and products .
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: Similar in structure but lacks the formyl group.
4-Formylphenylboronic Acid: Contains a boronic acid group instead of an iodobenzoate moiety.
Uniqueness
(4-Formylphenyl) 4-iodobenzoate is unique due to the presence of both a formyl group and an iodobenzoate moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds. The combination of these functional groups enhances its reactivity and versatility in various applications .
Properties
IUPAC Name |
(4-formylphenyl) 4-iodobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IO3/c15-12-5-3-11(4-6-12)14(17)18-13-7-1-10(9-16)2-8-13/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQHXDPGJZBJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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